H-Met-met-OH
Overview
Mechanism of Action
Target of Action
H-Met-met-OH, also known as L-Methionyl-L-methionine, is a dipeptide composed of two methionine residues Methionine residues in proteins can be readily oxidized by reactive oxygen species .
Mode of Action
It’s known that methionine residues can undergo oxidation, resulting in the formation of methionine sulfoxide (meto) . This process is reversible, and MetO can be reduced back to methionine by methionine sulfoxide reductases .
Biochemical Pathways
Methionine plays a crucial role in various biochemical pathways. It is an essential amino acid with commercial value in animal feed, human nutrition, and as a chemical precursor . Microbial production of methionine has seen intensive investigation towards a more sustainable alternative to the chemical synthesis that currently meets the global methionine demand .
Pharmacokinetics
It’s worth noting that the solubility of the compound can significantly impact its bioavailability .
Result of Action
Methionine oxidation is a promising physiological marker of oxidative stress, and its inefficient repair has been linked to neurodegeneration and aging .
Action Environment
The storage and handling instructions for the compound suggest that it should be stored at 4°c, protected from light, and under nitrogen . These conditions likely help maintain the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Met-Met-OH can be synthesized through peptide coupling reactions. One common method involves the use of protected methionine derivatives, such as Boc-Met-OH (tert-butoxycarbonyl-methionine) and H-Met-OMe (methionine methyl ester). The reaction typically occurs in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The process includes deprotection steps to remove protecting groups and purification steps such as high-performance liquid chromatography (HPLC) to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
H-Met-Met-OH undergoes various chemical reactions, including:
Reduction: Methionine sulfoxide can be reduced back to methionine by methionine sulfoxide reductases (Msrs).
Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or enzymatic reduction by Msrs.
Substitution: Various nucleophiles and electrophiles under appropriate pH and temperature conditions.
Major Products
Oxidation: Methionine sulfoxide (MetO)
Reduction: Methionine (Met)
Substitution: Various substituted methionine derivatives depending on the reactants used.
Scientific Research Applications
H-Met-Met-OH has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
L-Methionine: A single methionine residue with similar antioxidant properties.
Methionine Sulfoxide: An oxidized form of methionine with distinct biological functions.
S-Adenosylmethionine (SAM): A methyl donor involved in various biochemical reactions.
Uniqueness
H-Met-Met-OH is unique due to its dipeptide structure, which allows it to participate in both peptide synthesis and antioxidant activities. Its ability to influence protein synthesis and cellular signaling pathways makes it a valuable tool in scientific research .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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